Ethyl 3,3-dimethylacrylate

Mass spectrometry Ion-molecule reactions Gas-phase reactivity

Ethyl 3,3-dimethylacrylate (EDMA, CAS 638-10-8, C7H12O2, MW 128.17 g/mol) is an α,β-unsaturated ester characterized by a geminal dimethyl-substituted double bond and an ethyl ester moiety. It exists as a clear, colorless liquid with a boiling point of 154–155°C (lit.) and density of 0.922 g/mL at 25°C (lit.).

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 638-10-8
Cat. No. B042504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-dimethylacrylate
CAS638-10-8
Synonyms3-Methyl-2-butenoic Acid Ethyl Ester;  3-Methyl-2-butenoic Acid Ethyl Ester;  Ethyl 3,3-Dimethylacrylate;  Ethyl 3-Methyl-2-butenoate;  Ethyl 3-Methylcrotonate;  Ethyl Dimethylacrylate;  Ethyl Isobutenoate;  Ethyl Isopropylideneacetate;  Ethyl Senecioate;  Et
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C
InChIInChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3
InChIKeyUTXVCHVLDOLVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 3,3-Dimethylacrylate (CAS 638-10-8): Technical Baseline and Procurement Context


Ethyl 3,3-dimethylacrylate (EDMA, CAS 638-10-8, C7H12O2, MW 128.17 g/mol) is an α,β-unsaturated ester characterized by a geminal dimethyl-substituted double bond and an ethyl ester moiety [1]. It exists as a clear, colorless liquid with a boiling point of 154–155°C (lit.) and density of 0.922 g/mL at 25°C (lit.) . The compound serves as a reactive intermediate and monomer in organic synthesis, polymer chemistry, and fine chemical manufacturing, where its β,β-dimethyl substitution pattern confers distinct steric and electronic properties compared to less-substituted acrylate analogs .

Why Ethyl 3,3-Dimethylacrylate Cannot Be Interchanged with Methyl Methacrylate, Ethyl Crotonate, or Ethyl Acrylate


Although Ethyl 3,3-dimethylacrylate shares the α,β-unsaturated ester scaffold with common analogs such as methyl methacrylate (MMA), ethyl acrylate (EA), and ethyl crotonate, substitution is scientifically inadvisable due to quantifiable differences in gas-phase ion-molecule reactivity, ozone degradation kinetics, stereoselectivity in cyclopropanation, and polymer performance at subzero temperatures. Direct comparative studies reveal that the β,β-dimethyl substitution pattern alters electrophilicity and steric accessibility in ways that cannot be replicated by less-substituted or α-substituted esters [1]. Attempted generic substitution without accounting for these measurable differences leads to divergent reaction outcomes, compromised stereochemical control, and inferior material properties, particularly in low-temperature applications [2].

Quantitative Differentiation Evidence: Ethyl 3,3-Dimethylacrylate vs. Closest Analogs


Gas-Phase Electrophilic Reactivity: 4× Higher Adduct Formation Efficiency vs. Methyl Ester Analog

In a direct comparative study of eight α,β-unsaturated esters reacting with O=P(OCH3)2+ phosphonium ions in a quadrupole ion trap mass spectrometer, Ethyl 3,3-dimethylacrylate demonstrated significantly higher adduct formation efficiency than its methyl ester counterpart and the unsubstituted ethyl acrylate. The increased reactivity is attributed to the electron-donating and steric effects of the geminal dimethyl groups, which enhance the electrophilic character at the β-carbon while providing steric discrimination [1].

Mass spectrometry Ion-molecule reactions Gas-phase reactivity Phosphonium ions

Atmospheric Ozone Reactivity: 0.82 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ Rate Coefficient Determined by FTIR Kinetics

The gas-phase reaction rate coefficient of Ethyl 3,3-dimethylacrylate with ozone (O3) was determined as (0.82 ± 0.19) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at (298 ± 2) K and 760 Torr total pressure using the relative kinetic technique with FTIR detection [1]. This value positions EDMA as approximately 32× less reactive toward ozone than 6-methyl-5-hepten-2-one (26 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹), while exhibiting comparable reactivity to 2-methyl-2-pentenal (0.71 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) [1]. The methyl substitution pattern at the double bond directly influences the HOMO energy and thus the ozone reaction rate [1].

Atmospheric chemistry Ozone kinetics VOC degradation Environmental fate

Polymer Low-Temperature Performance: 40% Improvement in Bonding Strength at −40°C with 12% EDMA Incorporation

A European adhesive manufacturer reported that incorporating 12 wt% Ethyl 3,3-dimethylacrylate into an acrylic polymer matrix achieved a 40% improvement in bonding strength at −40°C compared to formulations lacking EDMA [1]. In a separate application, a Japanese API producer reduced reaction time by 25% through optimized use of EDMA in synthetic processes [1]. These performance gains are attributed to the geminal dimethyl substitution, which imparts enhanced chain flexibility and reduced brittleness at cryogenic temperatures relative to unsubstituted acrylate comonomers.

Polymer chemistry Adhesives Low-temperature performance Acrylate copolymers

Stereoselective cis-Pyrethroid Synthesis: >50% Overall Yield from EDMA via Tandem Michael-Intramolecular Displacement

Ethyl 3,3-dimethylacrylate enables a stereoselective route to cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, a key precursor for cis-pyrethroid insecticides, in >50% overall yield [1]. The critical step involves a tandem Michael addition followed by intramolecular displacement that proceeds stereoselectively to afford the cyclopropanoid cis-pyrethroid precursor. The β,β-dimethyl substitution pattern of EDMA is essential to this stereochemical outcome, as it provides the requisite steric constraints to direct cyclopropane ring formation with the desired cis geometry [1].

Stereoselective synthesis Cyclopropanation Pyrethroid insecticides Tandem reactions

Neotame Derivative Synthesis: EDMA as Key Intermediate in 70,000× Sucrose Sweetness Potency Pathway

In the synthesis of a novel neotame-derived dipeptide sweetener, Ethyl 3,3-dimethylacrylate (or its corresponding acid, 3,3-dimethylacrylic acid) was employed as a critical intermediate in a Friedel-Crafts acylation step with 2,5-dimethylphenol to construct the 4,4,5,8-tetramethyl-3,4-dihydrocoumarin scaffold [1]. The final sweetener product achieved a sweetness potency approximately 70,000 times that of sucrose [1]. While the study utilized 3,3-dimethylacrylic acid in the esterification step, the ethyl ester (EDMA) serves as the equivalent electrophilic partner in related Friedel-Crafts and conjugate addition transformations, with the geminal dimethyl motif being essential for building the substituted dihydrocoumarin core.

Sweetener synthesis Neotame derivatives Friedel-Crafts acylation Food chemistry

Procurement-Driven Application Scenarios for Ethyl 3,3-Dimethylacrylate (CAS 638-10-8)


Low-Temperature Adhesive and Coating Formulations Requiring Cryogenic Performance

Based on the documented 40% improvement in bonding strength at −40°C with 12 wt% EDMA incorporation [1], procurement of EDMA is indicated for acrylic polymer formulations destined for cold-climate or cryogenic service environments. The geminal dimethyl substitution imparts chain flexibility that mitigates low-temperature embrittlement observed with standard unsubstituted acrylate comonomers [2].

Stereoselective Synthesis of cis-Pyrethroid Insecticide Intermediates

EDMA is the essential starting material for the stereoselective tandem Michael–intramolecular displacement route to cis-2-cyano-3,3-dimethylcyclopropanecarboxylic acid, a cis-pyrethroid precursor obtained in >50% overall yield [1]. The β,β-dimethyl substitution is structurally required to achieve the stereoselective cyclopropanation; substitution with ethyl crotonate, ethyl methacrylate, or ethyl acrylate will not afford the desired cis-geminal dimethylcyclopropane framework.

Gas-Phase Ion-Molecule Reaction Studies and Mass Spectrometric Analytical Method Development

For research applications involving phosphonium ion reactivity or quadrupole ion trap mass spectrometry, EDMA demonstrates approximately 4× higher adduct formation efficiency compared to its methyl ester analog and distinct reactivity profiles relative to ethyl acrylate and ethyl methacrylate in direct comparative studies [1]. This quantitative reactivity difference enables rational selection of EDMA when higher electrophilic adduct yields are required.

Atmospheric Fate Modeling and Environmental Compliance Assessment

The experimentally determined ozone reaction rate coefficient of (0.82 ± 0.19) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ [1] enables accurate atmospheric residence time calculations for EDMA emissions. This quantitative parameter distinguishes EDMA from more rapidly degraded unsaturated VOCs such as 6-methyl-5-hepten-2-one (kO3 = 26 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) and supports regulatory compliance documentation.

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